Barban
Overview
Description
Barban, also known as 4-chloro-2-butynyl 3-chlorophenylcarbamate, is a carbamate ester . It has been used as a herbicide . It is also a small town and municipality in the southern part of eastern Istria, Croatia .
Molecular Structure Analysis
This compound has a molecular formula of C11H9Cl2NO2 . Its average mass is 258.101 Da and its monoisotopic mass is 257.001038 Da . The this compound molecule contains a total of 25 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 (thio-) carbamate(s) (aromatic) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.10 . Its percent composition is C 51.19%, H 3.51%, Cl 27.47%, N 5.43%, O 12.40% .
Scientific Research Applications
Herbicidal Action in Agriculture
Selective Herbicidal Action : Barban is effective in controlling weed growth in agricultural settings. It has been found to retard the growth of oat seedlings while showing tolerance in wheat seedlings. This selective action makes it a useful herbicide in cereal crops like wheat, where it inhibits protein and RNA synthesis in susceptible plants like oats without affecting wheat (Kobayashi & Ishizuka, 1974).
Interactions with Other Herbicides : this compound, when combined with other herbicides like benzoylprop ethyl, flamprop methyl, or flamprop isopropyl, exhibits synergistic effects, enhancing wild oat control and improving crop yield. This combination approach is effective in greenhouse and field conditions (O'Sullivan & Born, 1979).
Seasonal Timing for Effective Use : The effectiveness of this compound can be influenced by the time of application in relation to the growth stage of weeds. For example, its application should be timed in relation to autumn-germinated wild oats for more effective control in winter wheat (Holmes & Pfeiffer, 1962).
Chemical Analysis and Environmental Impact
Analysis in Agricultural Products : this compound can be directly analyzed in wheat products, including flour and bread, through methods like reversed-phase liquid chromatography. This is important for monitoring herbicide residues in food products (Lawrence, Panopio, & Mcleod, 1980).
- igenes, are crucial for understanding its environmental impact. Such bacteria can metabolize this compound without producing harmful intermediates like 3-chloroaniline (Marty & Bastide, 1988).
Physiological Effects and Mechanisms
Effects on Plant Physiology : this compound can significantly affect root growth activity in plants like wheat. It causes rapid inhibition of cytokinesis and cell elongation at certain concentrations, with effects being reversible under specific conditions (Burström, 1968).
Interference with Plant Biochemical Processes : this compound can inhibit early steps in the gibberellin-activated synthesis of α-amylase in barley, showing its potential impact on key biochemical pathways in plants (Yung & Mann, 1967).
Genetic Response in Plants : The genetic response of plants like barley to this compound is significant in understanding how different varieties may have varying levels of tolerance or resistance to this herbicide. This knowledge is crucial for crop protection strategies (Hayes, Pfeiffer, & Rana, 1965).
Mechanism of Action
Target of Action
Barban, also known as 4-chloro-2-butynyl m-chlorocarbanilate, primarily targets the Acetylcholinesterase (ACHE) enzyme . This enzyme plays a crucial role in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
This compound interacts with its target, the ACHE enzyme, and inhibits its function This inhibition disrupts the normal functioning of the neuromuscular junction, leading to various physiological changes in the organism
Pharmacokinetics
It is known that this compound has a low aqueous solubility and is volatile
Result of Action
The primary result of this compound’s action is the disruption of normal neuromuscular function due to the inhibition of ACHE. This can lead to a variety of effects, depending on the organism and the specific cells involved. For example, in plants, this compound has been shown to disrupt mitosis and disorganize spindle apparatus formation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low aqueous solubility and volatility suggest that it may be less effective in humid or wet environments . Additionally, the presence of certain other chemicals can potentially influence the action of this compound. For example, certain herbicide antidotes have been shown to reduce the toxicity of this compound in wheat .
Safety and Hazards
properties
IUPAC Name |
4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c12-6-1-2-7-16-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQHIWZJUDQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC#CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
Record name | BARBAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24022 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041617 | |
Record name | Barban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Barban is a crystalline solid. Water solubility is 11 ppm at 20 °C. Used as a selective herbicide., Colorless odorless solid; [HSDB] | |
Record name | BARBAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24022 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Barban | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1228 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
Degrades before boiling | |
Record name | BARBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
122 °F (Closed cup) | |
Record name | BARBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
At 25 °C g/100 g solvent: benzene 32.7 g; n-butylbenzene 11.3 g; n-dodecane less than 0.1 g; n-hexane 0.14 g; isopropylbenzene less than 7.0 g; kerosene 0.39 g; toluene 25.7 g; 2,2,4-trimethylpentane more than 0.3 g; xylene 27.9 g; water 0.0011 g, In water, 1.1X10+1 mg/L at 25 °C | |
Record name | BARBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.403 g/cu cm at 25 °C | |
Record name | BARBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C | |
Record name | Barban | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1228 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | BARBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Interfering with cell division ... is believed to be the primary mode of action., Weak anticholinesterase inhibitor. | |
Record name | BARBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid, COLORLESS, Crystals from n-hexane + benzene | |
CAS RN |
101-27-9 | |
Record name | BARBAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24022 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Barban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-27-9 | |
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Record name | Barban [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101279 | |
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Record name | BARBAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29168 | |
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Record name | Barban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barban | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.665 | |
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Record name | BARBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33306K781F | |
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Record name | BARBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75-76 °C | |
Record name | BARBAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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